molecular formula C9H20ClNO2 B613016 L-Norvaline t-butyl ester hydrochloride CAS No. 119483-47-5

L-Norvaline t-butyl ester hydrochloride

Cat. No.: B613016
CAS No.: 119483-47-5
M. Wt: 209.72
InChI Key: YQHANSSYWITJHA-FJXQXJEOSA-N
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Safety and Hazards

When handling L-Norvaline t-butyl ester hydrochloride, it’s advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes. Use of personal protective equipment and chemical impermeable gloves is recommended .

Biochemical Analysis

Biochemical Properties

L-Norvaline t-butyl ester hydrochloride plays a significant role in biochemical reactions, particularly in the synthesis of peptides and proteins. It interacts with enzymes such as aminoacyl-tRNA synthetases, which are crucial for the incorporation of amino acids into proteins. The compound also interacts with various proteins and other biomolecules, influencing their structure and function. These interactions are primarily based on the compound’s ability to form hydrogen bonds and ionic interactions with the active sites of enzymes and binding pockets of proteins .

Cellular Effects

This compound has been shown to affect various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can enhance the production of nitric oxide (NO) by inhibiting the enzyme arginase, leading to increased levels of arginine and subsequently NO. This, in turn, affects cell signaling pathways related to vasodilation and blood flow . Additionally, this compound can impact gene expression by altering the transcriptional activity of certain genes involved in metabolic processes .

Molecular Mechanism

The molecular mechanism of action of this compound involves its interaction with specific biomolecules. The compound binds to the active sites of enzymes, such as arginase, and inhibits their activity. This inhibition leads to an increase in the availability of arginine, which is a precursor for the synthesis of nitric oxide. The increased nitric oxide levels then modulate various cellular functions, including vasodilation and immune responses . Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade when exposed to extreme pH or temperature. Long-term studies have shown that the compound can have sustained effects on cellular function, particularly in terms of nitric oxide production and gene expression . The stability and efficacy of the compound may decrease over time, necessitating proper storage and handling to maintain its activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can enhance nitric oxide production and improve blood flow, leading to better cardiovascular health and muscle function . At high doses, the compound may exhibit toxic or adverse effects, such as oxidative stress and cellular damage . It is essential to determine the optimal dosage to achieve the desired effects while minimizing potential side effects.

Metabolic Pathways

This compound is involved in several metabolic pathways, particularly those related to amino acid metabolism. The compound interacts with enzymes such as arginase and nitric oxide synthase, influencing the production of nitric oxide and other metabolites . These interactions can affect metabolic flux and the levels of various metabolites, ultimately impacting cellular function and overall metabolism .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. The compound can be taken up by cells via amino acid transporters and then distributed to various cellular compartments . Its localization and accumulation within cells can influence its activity and function, affecting processes such as nitric oxide production and gene expression .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications . For example, it may localize to the cytoplasm or mitochondria, where it can interact with enzymes and other biomolecules involved in metabolic processes . This localization is essential for the compound’s ability to modulate cellular functions and biochemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of L-Norvaline t-butyl ester hydrochloride is generally accomplished by reacting L-Norvaline t-butyl ester with hydrochloric acid . The reaction conditions typically involve a controlled environment to ensure the purity and yield of the product. The process can be summarized as follows:

Industrial Production Methods: Industrial production methods for this compound involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is scaled up to produce larger quantities while maintaining the purity and quality of the compound .

Properties

IUPAC Name

tert-butyl (2S)-2-aminopentanoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19NO2.ClH/c1-5-6-7(10)8(11)12-9(2,3)4;/h7H,5-6,10H2,1-4H3;1H/t7-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQHANSSYWITJHA-FJXQXJEOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C(=O)OC(C)(C)C)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC[C@@H](C(=O)OC(C)(C)C)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40659612
Record name tert-Butyl L-norvalinate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40659612
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

119483-47-5
Record name L-Norvaline, 1,1-dimethylethyl ester, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=119483-47-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name tert-Butyl L-norvalinate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40659612
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl (2S)-2-aminopentanoate hydrochloride
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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